molecular formula C5H10N2O B15270870 3-(Methylamino)pyrrolidin-2-one

3-(Methylamino)pyrrolidin-2-one

Cat. No.: B15270870
M. Wt: 114.15 g/mol
InChI Key: NRQJSJSJLHBAGP-UHFFFAOYSA-N
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Description

Overview of Lactam Heterocycles in Synthetic Chemistry

Lactams, which are cyclic amides, are a prominent class of heterocyclic compounds. wikipedia.org Their significance in synthetic chemistry is vast, primarily due to their roles as key intermediates and structural components in a multitude of organic molecules. uobaghdad.edu.iq The reactivity of the lactam ring, characterized by the endocyclic amide bond, allows for a variety of chemical transformations, making them valuable synthons for the construction of more complex nitrogen-containing heterocycles. nih.gov General methods for synthesizing lactams include the Beckmann rearrangement of oximes, the Schmidt reaction of cyclic ketones with hydrazoic acid, and the cyclization of amino acids. wikipedia.org

The ring size of a lactam is denoted by a Greek prefix, which corresponds to the number of carbon atoms in the ring in addition to the carbonyl carbon and the nitrogen atom. For instance, a γ-lactam contains a five-membered ring. wikipedia.org The lactam-lactim tautomerism, where the amide form can exist in equilibrium with its imidic acid form, is another key characteristic that influences their chemical behavior. wikipedia.org

Importance of the Pyrrolidinone Scaffold in Chemical Research

The pyrrolidinone scaffold, a five-membered γ-lactam, is of particular interest in medicinal chemistry and drug discovery. researchgate.net This five-membered ring system is a prevalent feature in many biologically active compounds. researchgate.netnih.gov The non-planar, sp³-rich nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. researchgate.netnih.govnih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets like proteins and enzymes. researchgate.netnih.gov

The pyrrolidinone nucleus is considered a "privileged scaffold" because its derivatives have shown a wide range of pharmacological activities. researchgate.net Furthermore, the pyrrolidinone ring can be readily functionalized at various positions, enabling the synthesis of diverse compound libraries for screening and structure-activity relationship (SAR) studies. researchgate.netnih.gov

Scope and Research Focus on 3-(Methylamino)pyrrolidin-2-one Systems

Within the broader class of pyrrolidinones, this compound represents a specific derivative with potential for further chemical exploration. The presence of a methylamino group at the 3-position introduces a key functional handle for subsequent chemical modifications. This allows for the synthesis of a variety of derivatives with potentially unique chemical and biological properties. Research on this particular system is often focused on developing efficient synthetic routes and exploring its utility as a building block for more complex molecules.

Chemical and Physical Properties of this compound

The hydrochloride salt of this compound is a common form in which this compound is handled and studied.

PropertyValue
IUPAC Name This compound hydrochloride achemblock.com
Molecular Formula C5H11ClN2O achemblock.com
Molecular Weight 150.61 g/mol achemblock.com
CAS Number 1423024-20-7 achemblock.com
Purity 95% achemblock.com

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The free base form of the related compound, (3R)-(+)-3-(Methylamino)pyrrolidine, has a boiling point of 164°C. sigmaaldrich.com

Synthesis of this compound

The synthesis of substituted pyrrolidinones can be achieved through various synthetic strategies. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of related pyrrolidinone systems can provide insight into potential synthetic routes.

These routes often involve the formation of the lactam ring as a key step. For example, the cyclization of appropriate amino acid precursors is a common strategy. wikipedia.org In the context of 3-aminopyrrolidin-2-ones, this would likely involve a derivative of glutamic acid or a related five-carbon amino acid.

Another general approach to constructing the pyrrolidinone ring is through cycloaddition reactions. For instance, a [3+2] cycloaddition of α-imino rhodium carbenoids with ketene (B1206846) silyl (B83357) acetals has been reported for the synthesis of 3-pyrrolin-2-ones, which are unsaturated precursors to pyrrolidinones. organic-chemistry.org

Furthermore, palladium-catalyzed cyclocarbonylation of propargyl amines offers a route to substituted 2-oxo-dihydropyrroles, which are also related to the pyrrolidinone core. organic-chemistry.org The synthesis of pyrrolidine-fused spirooxindoles has been achieved via a three-component domino reaction, highlighting the versatility of multi-component reactions in generating complex pyrrolidine (B122466) structures. rsc.org

Research Applications and Future Directions

The pyrrolidinone scaffold is a cornerstone in the development of new therapeutic agents. nih.gov For instance, certain pyrrolidine-2,3-dione (B1313883) derivatives have been investigated for their anti-inflammatory and antitumor properties. nih.gov The ability to synthesize a variety of substituted pyrrolidinones is crucial for exploring their potential in drug discovery. dntb.gov.ua

The compound this compound, with its reactive methylamino group, serves as a valuable intermediate for the synthesis of more elaborate molecules. This functional group can readily participate in a variety of chemical reactions, such as acylation, alkylation, and condensation reactions, allowing for the creation of a diverse range of derivatives. The exploration of these derivatives could lead to the discovery of novel compounds with interesting chemical properties and potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

3-(methylamino)pyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-6-4-2-3-7-5(4)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

NRQJSJSJLHBAGP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCNC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylamino Pyrrolidin 2 One

Direct Synthesis Routes to 3-(Methylamino)pyrrolidin-2-one and Analogs

The construction of the 3-aminopyrrolidin-2-one (B1279418) framework can be achieved through several direct synthetic routes, including convergent multicomponent reactions and sequential amidation and cyclization strategies.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. organic-chemistry.org While a direct MCR for this compound is not extensively documented, various MCRs have been developed for the synthesis of substituted pyrrolidinone and aminopyrrole analogs. These reactions highlight the potential of MCRs in generating libraries of related compounds. nih.gov

One such example is the three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to produce highly functionalized 2-aminopyrroles. organic-chemistry.org This reaction proceeds through a zwitterionic intermediate, which then undergoes a beilstein-journals.orgnih.gov-H shift to yield the aminopyrrole. organic-chemistry.org Another approach involves the one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, often promoted by ultrasound irradiation and a green catalyst like citric acid.

A notable multicomponent strategy for the synthesis of polysubstituted 2-aminopyrroles involves the reaction of N-(sulfonamido)-acetophenones, aldehydes, and cyanoacetic acid derivatives. nih.gov This method allows for the creation of a diverse range of pyrrole (B145914) structures.

Reactants Product Type Key Features
N-tosylimines, DMAD, isocyanides2-AminopyrrolesInvolves 1,3-dipolar cycloaddition. organic-chemistry.org
Anilines, aldehydes, diethyl acetylenedicarboxylate3-Pyrrolin-2-onesUltrasound-promoted, green catalyst.
N-(sulfonamido)-acetophenones, aldehydes, cyanoacetic acid derivativesPolysubstituted 2-aminopyrrolesOne-pot synthesis of privileged medicinal scaffolds. nih.gov

Classical synthetic approaches involving amidation followed by intramolecular cyclization are fundamental to the formation of the γ-lactam ring of pyrrolidinones. These methods offer a high degree of control and are widely applicable.

The lactamization of γ-butyrolactone with primary amines, such as hydrazine (B178648) hydrate, is a common method to produce N-substituted pyrrolidin-2-ones. rdd.edu.iq This reaction typically requires high temperatures to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide. rdd.edu.iq In a biological context, N-(3-aminopropyl)pyrrolidin-2-one has been identified as a product of spermidine (B129725) catabolism in vivo, formed through oxidative deamination and subsequent spontaneous cyclization. nih.gov

More advanced strategies include iridium-catalyzed direct intramolecular C(sp³)-H amidation of dioxazolone substrates, which provides access to optically enriched γ-lactams under mild conditions. organic-chemistry.org Another approach is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction involving ring contraction and deformylative functionalization. rsc.org Furthermore, the intramolecular cyclization of N-aryl amides has been developed as a strategy to synthesize 3-amino oxindoles, which share a structural relationship with the target compound. rsc.org

Controlling the stereochemistry at the C3 and other positions of the pyrrolidinone ring is crucial for the development of specific biologically active molecules. Consequently, a variety of enantioselective and diastereoselective synthetic methods have been developed.

One powerful approach is the use of chiral catalysts in vinylogous Michael reactions. For instance, the addition of α,β-unsaturated γ-butyrolactams to α,β-unsaturated aldehydes, catalyzed by a chiral amine, can produce enantiomerically enriched 1,5-dihydropyrrol-2-ones. chim.it Nickel-catalyzed asymmetric 1,4-arylcarbamoylation of 1,3-dienes tethered on carbamoyl (B1232498) fluoride (B91410) provides access to α-alkenylated pyrrolidinones with a quaternary stereocenter in high enantiopurity. chinesechemsoc.org

Rhodium-catalyzed enantioselective C-C activation of sulfonamide-tethered cyclobutanone/1,3-diene substrates is another innovative method to produce chiral γ-lactams with β-quaternary centers. nih.gov Additionally, starting from chiral precursors such as proline and 4-hydroxyproline (B1632879) is a common strategy for the synthesis of a wide range of pyrrolidine-containing drugs. nih.gov Diastereoselective syntheses of substituted pyrrolidinones have also been achieved through methods like the palladium-catalyzed cyclization of amino acid-derived nitriles. aalto.fi

Method Key Feature Stereochemical Outcome
Vinylogous Michael ReactionChiral amine catalysisHigh enantioselectivity chim.it
Ni-Catalyzed 1,4-ArylcarbamoylationChiral ligand controlEnantioenriched α-alkenylated pyrrolidinones chinesechemsoc.org
Rh-Catalyzed C-C ActivationSulfonyl radical migrationEnantioselective access to γ-lactams with β-quaternary centers nih.gov
Starting from Chiral PrecursorsUse of proline or hydroxyprolineAccess to a variety of chiral pyrrolidine (B122466) derivatives nih.gov
Pd-Catalyzed CyclizationAmino acid-derived nitrilesDiastereoselective synthesis of substituted pyrrolidinones aalto.fi

Derivatization and Functionalization of the Pyrrolidinone Core

Once the this compound scaffold is formed, it can be further modified at the methylamino group or on the pyrrolidinone ring itself to generate a diverse range of analogs.

The secondary amine of the methylamino group is a key site for functionalization. Standard amine reactions such as acylation and alkylation can be employed to introduce a variety of substituents.

A notable method for introducing the methylamino group itself is through a reversible transimination reaction. In the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, a 4-methoxybenzylamino group is displaced by a methylamino group upon reaction with methylamine (B109427). beilstein-journals.orgnih.gov This demonstrates the reactivity of the exocyclic C=N bond and provides a route to modify amino substituents at this position.

More generally, the nitrogen of the methylamino group can undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction of 1-aminopyrrolidine-2-one with p-nitrobenzoyl chloride in pyridine (B92270) yields the corresponding N-acylated product. rdd.edu.iq Reductive amination is another versatile method; for instance, a key aldehyde intermediate in the synthesis of proline analogs can be reacted with methylamine hydrochloride and a reducing agent like sodium cyanoborohydride to yield the secondary amine. nih.gov

The pyrrolidinone ring itself offers several positions for substitution, allowing for the fine-tuning of the molecule's properties. The nitrogen atom of the lactam (position 1) and the carbon atoms of the ring (positions 3, 4, and 5) can all be functionalized.

The lactam nitrogen is readily alkylated or arylated. For instance, N-substituted pyrrolidin-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq In the synthesis of (2-oxoindolin-3-ylidene)methylpyrrole derivatives, the nitrogen of a fused 2-pyrrolidone is substituted with a diethylaminoethyl group. nih.gov

Substitutions at other positions of the ring are also well-documented. For example, in the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, various substituents are present on the benzene (B151609) rings attached to the 1- and 5-positions of the pyrrolidine-2,3-dione (B1313883) core. beilstein-journals.orgnih.govnih.gov The synthesis of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) derivatives also showcases substitution at the 5-position of an indolinone ring, which is fused to a pyrrolidine-related system. researchgate.net The reactivity of the α-position to the carbonyl group (C3) allows for reactions such as iodination after conversion to an enolate. researchgate.net

Formation of Pyrrolidine-2,3-dione Analogs

The synthesis of pyrrolidine-2,3-dione analogs, specifically 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, has been achieved through a reaction involving 1,4,5-trisubstituted pyrrolidine-2,3-diones and methylamine. beilstein-journals.orgresearchgate.net This transformation is noteworthy as the reaction occurs at the exocyclic sp²-hybridized carbon atom, leading to the substitution of a leaving group by the methylamino group. researchgate.net

The synthesis of these analogs begins with the reaction of 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones with an amine, such as 4-methoxybenzylamine, to form an intermediate Schiff base. beilstein-journals.org This intermediate is then subjected to a transimination reaction with methylamine to yield the final 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org The yields for this final step are reported to be in the range of 80 to 92%. beilstein-journals.orgresearchgate.net

The reaction conditions for the formation of these analogs have been optimized. For instance, the reaction of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-diphenylpyrrolidine-2,3-dione with a 40% aqueous solution of methylamine in refluxing absolute ethanol (B145695) resulted in an 80.8% yield of the desired product. researchgate.net Notably, when the reaction was conducted using the methylamine solution as both reactant and solvent, the yield increased to 92.2%. researchgate.netresearchgate.net The presence of either electron-donating or electron-withdrawing substituents on the benzene rings at the 1- and 5-positions of the pyrrolidine-2,3-dione core does not significantly affect the reaction's scope. researchgate.net

The structures of these synthesized pyrrolidine-2,3-dione analogs have been confirmed using various spectroscopic methods, including nuclear magnetic resonance (NMR), and for some compounds, single-crystal X-ray diffraction. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones

EntrySubstrateSolventYield (%)Reference
14-[1-(4-methoxybenzyl)amino]ethylidene-1,5-diphenylpyrrolidine-2,3-dioneAbsolute Ethanol80.8 researchgate.net
24-[1-(4-methoxybenzyl)amino]ethylidene-1,5-diphenylpyrrolidine-2,3-dione40% aq. Methylamine92.2 researchgate.netresearchgate.net

Investigation of Reaction Mechanisms

The formation of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones involves several key mechanistic steps that have been the subject of investigation.

The addition of amines to pyrrolidine-2,3-dione systems is a critical step in the synthesis of the target analogs. Typically, the condensation of a pyrrolidine-2,3-dione with an amine as a nucleophile is expected to occur at the 3-position of the heterocyclic ring, resulting in an enamine product. researchgate.net However, in the case of the reaction between 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives and methylamine, the reaction proceeds at the exocyclic sp²-hybridized carbon atom. researchgate.netresearchgate.net This leads to the substitution of the existing amino group (e.g., 4-methoxybenzylamino) with a methylamino group. researchgate.net

Computational studies using density functional theory (DFT) have been employed to explore the mechanistic aspects of the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine. beilstein-journals.org These studies suggest that the reaction proceeds through a defined pathway with the main product being formed favorably via the path with the lowest activation energy. beilstein-journals.orgbeilstein-journals.org The calculations have shown that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the final product. beilstein-journals.orgbeilstein-journals.org

The synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones is characterized as a reversible transimination reaction. beilstein-journals.orgresearchgate.netnih.gov This process involves the reaction of a Schiff base (C=N) linkage within the pyrrolidine-2,3-dione derivative with methylamine. beilstein-journals.org The incoming methylamine displaces the existing amine (4-methoxybenzylamine) from the exocyclic double bond. This type of reaction is a well-established method for the interconversion of imines.

DFT calculations have provided a detailed understanding of the reaction mechanism at a molecular level. beilstein-journals.org The proposed mechanism for the initial formation of the 4-acetyl-3-hydroxy-3-pyrroline-2-one precursor involves the reversible reaction of an aromatic aldehyde and an aniline (B41778) in an acidic environment to form an iminium species. beilstein-journals.org Following this, the reaction with an enolizable carbonyl compound leads to the formation of the pyrrolin-2-one ring. The subsequent reaction with methylamine to form the final product is kinetically controlled. beilstein-journals.org

Advanced Characterization Techniques for 3 Methylamino Pyrrolidin 2 One and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are at the forefront of characterizing 3-(methylamino)pyrrolidin-2-one and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, and mass spectrometry are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Different NMR techniques provide specific information about the atomic arrangement within a molecule.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule.

For derivatives of this compound, such as 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, the ¹H NMR spectrum reveals characteristic signals. For instance, the methyl group (CH₃) of the methylamino substituent typically appears as a doublet. nih.gov In the case of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, the ¹H-NMR spectrum in DMSO-d6 shows signals for the methyl group protons at 2.02/2.08 ppm and 2.80/2.95 ppm, with the doubling of signals attributed to the presence of rotamers. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione in DMSO-d6, the carbon signals for the methyl groups appear at 16.5/16.7 ppm and 33.9/37.9 ppm. mdpi.com The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Compound Solvent Nucleus Chemical Shift (δ, ppm) Assignment Reference
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione DMSO-d6 ¹H 2.02/2.08 (s) =CCH₃ mdpi.com
¹H 2.80/2.95 (s) NCH₃ mdpi.com
¹³C 16.5/16.7 =CCH₃ mdpi.com
¹³C 33.9/37.9 NCH₃ mdpi.com

Note: The presence of doubled signals is due to rotamers.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are powerful methods for establishing connectivity between atoms. youtube.comsdsu.edu

COSY spectra reveal proton-proton (¹H-¹H) coupling, helping to identify adjacent protons in the molecular structure. sdsu.eduemerypharma.com

HSQC provides correlations between directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular framework, especially for identifying quaternary carbons and linking different structural fragments. youtube.comsdsu.eduyoutube.com

For derivatives like 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, 2D NMR is essential for confirming the structure. nih.govbeilstein-journals.org These techniques allow for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid form. nih.govrsc.org For nitrogen-containing compounds like this compound derivatives, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide detailed information about the nitrogen environments. nih.govnjit.edu

This technique is particularly useful for distinguishing between different crystalline forms (polymorphs) or for observing conformational changes in the solid state. nih.gov The chemical shifts of ¹⁵N are sensitive to the local electronic environment and can be used to identify different nitrogen atoms within the molecule, such as the amide nitrogen and the methylamino nitrogen. cdnsciencepub.com For instance, ¹⁵N CP/MAS NMR has been used to study the protonation site in related heterocyclic compounds by observing the change in the ¹⁵N chemical shift upon salt formation. researchgate.net The ¹⁵N CP/MAS spectrum of a crystalline sample might show a single sharp peak, while an amorphous or conformationally mobile sample could exhibit broader signals or multiple peaks, indicating different nitrogen environments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. vulcanchem.com This is a critical step in the identification of new or synthesized molecules.

For example, the hydrochloride salt of this compound has a molecular formula of C₅H₁₁ClN₂O. achemblock.com A derivative, 1-methyl-3-(methylamino)pyrrolidin-2-one, has a predicted monoisotopic mass of 128.09496 Da. uni.lu HRMS can confirm this with high precision. For instance, in the synthesis of a related pyrroline-2-one derivative, HRMS (ESI-TOF) was used to confirm the formation of the product by matching the calculated m/z for the protonated molecule [M+H]⁺ with the experimentally found value. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound and a Derivative

Compound Formula Adduct Predicted m/z Reference
This compound C₅H₁₀N₂O [M+H]⁺ 115.08659 uni.lu
[M+Na]⁺ 137.06853 uni.lu
1-Methyl-3-(methylamino)pyrrolidin-2-one C₆H₁₂N₂O [M+H]⁺ 129.10224 uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. In ESI-MS, a solution of the analyte is passed through a highly charged needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For pyrrolidinone derivatives, ESI-MS typically yields protonated molecules [M+H]⁺ in the positive ion mode. nih.govmdpi.com The high sensitivity of this technique allows for the detection of even trace amounts of the compound. nih.gov Collision-induced dissociation (CID) can be employed to fragment the parent ions, providing valuable structural information. The fragmentation patterns of α-pyrrolidinophenone synthetic cathinones, for instance, have been studied using ESI-MS/MS, revealing characteristic fragmentation pathways that aid in their identification. wvu.edu The structural similarity between isomeric oxazolidin-2-one derivatives can lead to similar CID-MS/MS spectra, but adjusting the collision energy can help differentiate them. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some pyrrolidinone derivatives may require derivatization to increase their volatility, GC-MS offers excellent chromatographic resolution and sensitive detection. nih.govresearchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

GC-MS has been successfully used for the quantitative analysis of N-methyl-2-pyrrolidone (NMP) in various matrices. nih.govchromatographyonline.com The technique has also been applied to study the conversion of γ-glutamyl peptides to pyroglutamate (B8496135) derivatives. nih.gov The fragmentation behavior of α-pyrrolidinophenone synthetic cathinones under EI conditions has also been investigated to understand their mass spectral characteristics. wvu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum shows these absorption bands, which are characteristic of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. However, in some cases, the N-H stretching vibration bands of pyrrolidine (B122466) may not be observed in the neutral state due to a small electric dipole moment. researchgate.net

C=O stretch: A strong absorption band around 1680 cm⁻¹ due to the amide carbonyl group (lactam). researchgate.net

C-N stretch: Bands in the region of 1000-1350 cm⁻¹.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹. vscht.cz

The IR spectra of various pyrrolidinone derivatives have been reported and can be used as a reference for spectral interpretation. chemicalbook.comnist.gov

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Secondary Amine)3300-3500
C=O Stretch (Amide/Lactam)~1680
C-N Stretch1000-1350
C-H Stretch (Aliphatic)2850-3000

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying the stereochemistry of chiral molecules like this compound, which possesses a chiral center at the C3 position of the pyrrolidinone ring. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. ic.ac.uk The sign and magnitude of the CD signals are sensitive to the spatial arrangement of atoms and functional groups around the chiral center. nih.gov While the natural CD of many molecules is weak and often in the UV range, fluorescence-detected CD can be a more sensitive method for chiral molecules that emit light. mdpi.com The study of dipeptide derivatives with two chiral centers has demonstrated the effectiveness of using chiral solvating agents in ¹H NMR spectroscopy for chiral discrimination. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netnih.gov

Single-Crystal X-ray Diffraction Analysis

In single-crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms within the crystal lattice can be determined. nih.govresearchgate.net

This technique provides highly accurate information about bond lengths, bond angles, and torsion angles, leading to an unambiguous determination of the molecular structure. researchgate.net For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state conformation of the pyrrolidinone ring and the orientation of the methylamino substituent.

Purity Assessment Methodologies

The determination of purity for this compound and its derivatives is a critical step in its characterization, ensuring the identity and quality of the compound for research and development purposes. A variety of analytical techniques are employed to identify and quantify impurities, each providing unique insights into the composition of the sample. The selection of appropriate methodologies is contingent on the nature of the expected impurities and the desired level of accuracy. A comprehensive purity assessment often involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Techniques

Chromatography is a cornerstone of purity assessment, enabling the separation of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: For analogous compounds such as N-methyl-2-pyrrolidone (NMP), a structurally related pyrrolidone, HPLC coupled with tandem mass spectrometry (MS/MS) has been effectively used for quantification. fda.gov A typical method involves extraction of the analyte followed by separation on a hydrophobic column. fda.gov Detection is often achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks. For many research-grade chemicals, purity is expected to be greater than 95%. achemblock.comaacrjournals.org

Interactive Table: Representative HPLC Purity Analysis Data for a Batch of this compound

Retention Time (min)Peak Area% AreaIdentity
2.5415,2340.45Impurity A
4.18 3,365,890 99.12 This compound
5.028,4920.25Impurity B
6.715,0950.15Impurity C
Total 3,394,711 100.00

This table represents hypothetical data for illustrative purposes.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization might be necessary to increase their volatility. A method for a similar compound, 3-methylamino-1,2-propanediol (B1225494), utilizes a quartz capillary column and a flame ionization detector (FID). google.compatsnap.com Such a method can be adapted for this compound.

Research Findings: A GC method developed for 3-methylamino-1,2-propanediol involves direct injection of the sample dissolved in methanol (B129727) onto a DB-1701 column. google.com The operating conditions are optimized to achieve good separation of the main component from its impurities. google.compatsnap.com The use of a FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification.

Interactive Table: Typical GC Parameters for Purity Analysis of a Pyrrolidinone Derivative

ParameterValue
ColumnDB-1701 (30m x 0.32mm x 0.5µm) or equivalent
Carrier GasNitrogen or Helium
Flow Rate40 mL/min
Injection Volume0.2 µL
Split Ratio20:1
Injector Temperature280-320 °C
Oven Temperature Program240-260 °C (Isothermal)
DetectorFlame Ionization Detector (FID)
Detector Temperature280-320 °C

This table is based on methodologies for related compounds and represents typical starting conditions. google.com

Spectroscopic Techniques

Spectroscopic methods are invaluable for confirming the structure of the primary compound and identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for purity assessment as it can directly determine the amount of a substance in a sample without the need for a reference standard of the analyte itself. nih.gov

Research Findings: In a qNMR experiment, the purity of a substance is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard. nih.gov For this compound, characteristic signals in the ¹H NMR spectrum, such as the methyl group protons or the methine proton on the pyrrolidinone ring, can be used for quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is a highly sensitive and specific technique for identifying impurities. mdpi.com

Research Findings: High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its impurities, which aids in their identification. mdpi.com The predicted monoisotopic mass for this compound is 114.079315 Da. uni.lu Observed mass-to-charge ratios of impurities can be used to deduce their elemental compositions.

Interactive Table: Predicted m/z for Adducts of this compound

Adductm/z
[M+H]⁺115.08659
[M+Na]⁺137.06853
[M+K]⁺153.04247
[M+NH₄]⁺132.11314

Data sourced from PubChemLite. uni.lu

Other Purity Assessment Methods

Additional methods can provide complementary information about the purity of the compound.

Melting Point and Boiling Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature, while the presence of impurities typically causes a depression and broadening of the melting point range. moravek.com Similarly, the boiling point can be indicative of purity. moravek.com For example, the related compound (3R)-(+)-3-(Methylamino)pyrrolidine has a boiling point of 164°C. sigmaaldrich.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the content of non-volatile impurities and residual solvents. nih.gov

Karl Fischer Titration

This technique is specifically used to determine the water content in a sample, which is a common impurity. nih.gov

Computational and Theoretical Studies of 3 Methylamino Pyrrolidin 2 One Systems

Molecular Interactions and Recognition Studies

Hydrogen Bonding and Van der Waals Interactions

The molecular structure of 3-(methylamino)pyrrolidin-2-one, featuring both hydrogen bond donors (the N-H group of the methylamino substituent and potentially the ring N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms), allows for the formation of various intra- and intermolecular hydrogen bonds. These interactions, along with van der Waals forces, are crucial in determining the compound's physical properties, crystal packing, and interactions with biological targets.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the nature and strength of these non-covalent interactions. For instance, in related pyrrolidinone systems, research has shown that hydrogen bonding plays a significant role in their structure and reactivity. nih.gov The cyclic amide 2-pyrrolidinone (B116388), a structural analog, serves as a model system for studying hydrogen-bonding dynamics similar to those in peptides. researchgate.net Theoretical and experimental studies on 2-pyrrolidinone have identified various hydrogen-bonded structures, including monomers, dimers, and longer chains, which significantly influence its infrared spectrum. researchgate.net

In a study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, intramolecular N–H···O hydrogen bonding was observed, which was crucial for the stereochemistry around the exocyclic double bond. nih.gov Furthermore, molecular docking analyses of these compounds with inducible nitric oxide synthase (iNOS) revealed that hydrogen bonds with specific amino acid residues, such as Cys200 and Ser242, are key to their biological activity. nih.gov The presence of electron-withdrawing groups can enhance these hydrogen bonding interactions. nih.gov

The interplay of these forces is complex. For example, in protonated β-methylaminoalanine, strong intramolecular hydrogen bonds are formed, and accurately modeling their vibrational spectra requires accounting for anharmonic effects, often through molecular dynamics simulations. nih.gov This highlights the necessity of advanced computational methods to fully capture the dynamics of such interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidin-2-one derivatives, QSAR studies have been employed to understand the structural requirements for their pharmacological effects.

In a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, molecular descriptors were derived from quantum chemical calculations and molecular modeling. researchgate.netnih.govnih.gov The resulting QSAR model was able to explain a high percentage of the variance in biological activity, indicating a strong correlation between the calculated descriptors and the observed antiarrhythmic effects. researchgate.netnih.govnih.gov The statistical robustness of such models is typically validated through various methods, including leave-one-out (LOO) and leave-many-out (LMO) cross-validation, external test sets, and Y-scrambling tests. nih.gov

The descriptors used in these models are theoretical parameters that quantify various aspects of the molecule's structure and electronic properties. These can include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Quantum chemical descriptors: These are obtained from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity. nih.gov

A 3D-QSAR approach, which considers the three-dimensional arrangement of atoms, often utilizes pharmacophore modeling. researchgate.net A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. researchgate.netmdpi.com For a set of N3-phenylpyrazinones, a six-point pharmacophore model was developed that yielded a statistically significant 3D-QSAR model. researchgate.net

The insights gained from QSAR models can guide the rational design of new, more potent analogs by identifying which structural modifications are likely to enhance biological activity. For instance, a QSAR study might reveal that increasing the hydrophobicity in a certain region of the molecule or introducing a hydrogen bond acceptor at a specific position could lead to improved efficacy.

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and how it interacts with biological macromolecules. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.gov

The substituents on the pyrrolidine ring play a critical role in determining its puckering. For example, in substituted prolines, the introduction of a bulky group like a tert-butyl group can lock the ring into a specific conformation. nih.gov The stereochemistry of these substituents (cis or trans) can induce opposite puckering effects. nih.gov

Stereochemical prediction is another important aspect of computational studies, particularly for molecules with chiral centers like this compound. The pyrrolidine ring is a common structural motif in many chiral catalysts and biologically active compounds. rsc.org Computational modeling can be used to predict the stereochemical outcome of reactions involving such molecules. For instance, in the context of organocatalysis, theoretical studies have been used to investigate the origin of stereoselectivity in reactions involving pyrrolidine-derived enamines. researchgate.net While it was initially proposed that thermodynamic control through distinct conformational preferences of the enamines was responsible for the observed stereoselectivity, further theoretical investigations have suggested that kinetic factors in the elementary steps of the reaction are also critical. researchgate.net

The accurate prediction of conformational preferences and stereochemical outcomes requires high-level computational methods that can account for subtle energy differences between various structures and transition states. researchgate.net These computational insights are invaluable for designing stereoselective syntheses and for understanding the structure-activity relationships of chiral molecules.

Role of 3 Methylamino Pyrrolidin 2 One in Advanced Chemical Research

As a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of numerous strategies in asymmetric synthesis. One of the most effective approaches involves the use of chiral building blocks, which are stereogenic molecules incorporated into a synthetic route to control the stereochemical outcome of subsequent transformations. The inherent chirality of 3-(Methylamino)pyrrolidin-2-one, when used in its enantiomerically pure form, makes it an exemplary chiral synthon.

Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are removed. nih.govchemrxiv.org The pyrrolidine (B122466) framework is a common feature in many successful chiral auxiliaries and organocatalysts. chemrxiv.org While direct examples detailing the use of this compound as a removable chiral auxiliary are not prevalent in readily available literature, its structural motifs are present in established asymmetric methodologies. For instance, derivatives of proline, a related pyrrolidine, are cornerstones of organocatalysis. nih.gov The principle relies on the pyrrolidine ring to create a specific chiral environment around a reactive center, guiding the approach of incoming reagents to one face of the molecule over the other.

The value of this compound lies in its potential to serve as a foundational component for more complex chiral ligands or catalysts. The secondary amine can be readily functionalized, allowing chemists to tune the steric and electronic properties of catalysts for specific asymmetric transformations, such as alkylations, aldol (B89426) reactions, or Michael additions. nih.gov The synthesis of enantiomerically enriched pyrrolidines and piperidines, for example, has been achieved using chiral catalysts that could conceptually be derived from synthons like this compound. nih.gov

Table 1: Key Concepts in Asymmetric Synthesis

Concept Description Relevance to this compound
Chiral Building Block An enantiomerically pure molecule that is incorporated into the final product. The enantiopure form of the compound can be used to synthesize larger chiral molecules.
Chiral Auxiliary A chiral molecule temporarily attached to a substrate to control stereoselectivity. nih.gov The pyrrolidine structure is a common scaffold for auxiliaries; the amine handle allows for temporary attachment. nih.govchemrxiv.org

| Organocatalysis | The use of small organic molecules to catalyze chemical reactions. | Proline and its derivatives, which share the pyrrolidine core, are famous organocatalysts. nih.gov |

Application in the Construction of Diverse Chemical Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse, yet structurally related, molecules. researchgate.net These "libraries" of compounds are then screened for biological activity to identify new drug leads. The success of a chemical library often depends on a central scaffold that can be easily and systematically modified with various building blocks. jst-ud.vn

This compound is an excellent candidate for such a scaffold. Its two points of diversity—the secondary amine and the lactam ring—allow for the straightforward introduction of a wide range of substituents. The use of solid-phase synthesis, where molecules are built upon a resin bead, is a common technique in combinatorial chemistry that simplifies purification. researchgate.net

A notable example demonstrating the utility of the pyrrolidone core in library synthesis is the creation of pyrrolidine-2,3-diones. nih.gov In a one-pot, three-component reaction, an amine, an aldehyde, and a pyruvate (B1213749) derivative can be combined to generate a focused library of these compounds. nih.gov This approach highlights how the pyrrolidone framework can be assembled through multicomponent reactions, which are highly valued for their efficiency and atom economy. researchgate.net Although this specific example builds the ring rather than starting with it, it underscores the chemical tractability of the pyrrolidone system for library generation.

By starting with this compound, a library could be constructed as follows:

N-Acylation/Alkylation: The secondary amine at the 3-position can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides.

N1-Functionalization: The nitrogen of the lactam ring can be functionalized, often after the introduction of other substituents.

This two-dimensional diversification allows for the creation of a large matrix of unique compounds from a small number of starting materials, streamlining the discovery of molecules with desired properties. jst-ud.vn

Table 2: Three-Component Synthesis of a Pyrrolidine-2,3-dione (B1313883) Library

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Pyruvate) Resulting Scaffold Ref.

This table illustrates a general method for creating a library of related pyrrolidone structures, demonstrating the scaffold's suitability for combinatorial approaches.

Precursor for Complex Heterocyclic Structures

The synthesis of complex, polycyclic heterocyclic frameworks is a central goal of organic chemistry, as these structures are common in natural products and pharmacologically active compounds. This compound serves as a valuable precursor for creating more elaborate fused heterocyclic systems, particularly those containing the pyrrolidine ring.

One prominent class of target molecules is the pyrrolo[2,1-a]isoquinolines. These compounds are found in marine alkaloids like the lamellarins and exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties. nih.gov Synthetic strategies to access this scaffold often involve the cyclization of a pyrrolidine-containing precursor onto an aromatic ring. nih.govnih.gov

Starting from this compound, a plausible synthetic route to a fused pyrrolo-isoquinoline derivative could involve several key steps. For instance, the lactam nitrogen could be attached to a suitable bromobenzyl group. Subsequent functionalization of the 3-amino group, followed by an intramolecular cyclization reaction (such as a Heck or Buchwald-Hartwig coupling), could forge the new heterocyclic ring. Multicomponent reactions, such as 1,3-dipolar cycloadditions, are also powerful methods for constructing pyrrolidine-fused systems in a single step. nih.gov

The development of domino reactions, where multiple bond-forming events occur in a single pot, has further enhanced the synthesis of complex heterocycles like pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from simple starting materials. beilstein-journals.org The functional handles on this compound make it an ideal substrate for such elegant and efficient synthetic cascades.

Table 3: Examples of Complex Heterocyclic Scaffolds Derived from Pyrrolidine Precursors

Heterocyclic System Significance General Synthetic Strategy Representative References
Pyrrolo[2,1-a]isoquinolines Core of lamellarin alkaloids; cytotoxic and antiviral activity. 1,3-Dipolar cycloaddition of isoquinolinium ylides; intramolecular cyclizations. nih.gov, nih.gov
Spiro[pyrrolidin-3,2′-oxindoles] Core of several alkaloids; four contiguous stereocenters. Organocatalytic 1,3-dipolar cycloaddition of azomethine ylides. rsc.org
Pyrrolo[3,2-d]pyrimidines Deazapurine analogs with potential medicinal applications. Domino C-N coupling/hydroamination reactions. beilstein-journals.org

| Thieno[2,3-d]pyrimidines | Kinase inhibitors for targeted cancer therapy. | Multi-step synthesis involving Gewald aminothiophene reaction and subsequent cyclizations. | nih.gov |

Coordination Chemistry Applications (e.g., as Ligands for Metal Complexes)

The field of coordination chemistry explores the interaction between metal ions and ligands—molecules that donate electrons to the metal center. The resulting metal complexes have widespread applications in catalysis, materials science, and medicine. The structure of this compound, containing both a nitrogen atom (in the amine) and an oxygen atom (in the lactam carbonyl), makes it a potential bidentate ligand. Such ligands can form a stable five-membered chelate ring with a metal ion.

While specific studies detailing the coordination complexes of this compound itself are not widely documented, the behavior of related pyrrolidine and lactam-containing molecules provides strong evidence for its potential. Schiff base ligands derived from pyrrole-2-carbaldehyde, for example, readily form stable complexes with transition metals like Co(II) and Cu(II). nih.gov Similarly, other pyrrolidine derivatives have been used to create complexes with Co(II), where the pyrrolidine nitrogen coordinates to the metal center. researchgate.net

The coordination of this compound to a metal could proceed as shown in the conceptual diagram below. The nitrogen of the methylamino group and the oxygen of the carbonyl group would act as the two donor atoms, forming a chelate complex. The properties of such a complex, including its geometry, stability, and catalytic activity, would be influenced by the nature of the metal ion and any other ligands present. The chirality of the ligand could also be transferred to the metal complex, creating a chiral-at-metal center, which is of great interest for asymmetric catalysis. chemrxiv.org

Table 4: Potential Coordination Modes of Pyrrolidone-Based Ligands

Ligand Type Metal Ion Examples Coordination Atoms Resulting Complex Geometry (Typical) Ref.
Pyrrolidine Schiff Base Co(II), Cu(II) N (azomethine), N (pyrrole) Square planar or Tetrahedral nih.gov
3-Arylidene-1-pyrroline Co(II) N (pyrroline) Octahedral researchgate.net
4-Hydrazinyl-1H-pyrrole Cu(II), Ni(II), Co(II), Mn(II), Zn(II) N, N (hydrazinyl), N (cyano) Tetrahedral or Octahedral researchgate.net

| This compound (Proposed) | Transition Metals (e.g., Pd, Ru, Co, Cu) | N (amine), O (carbonyl) | Square Planar, Tetrahedral, or Octahedral | - |

Analytical Method Development and Validation for Research Applications

Methodologies for Impurity Profiling in Synthetic Pathways

Impurity profiling is a critical aspect of analytical method development, as it provides a comprehensive picture of the purity of a drug substance. lgcstandards.com For 3-(Methylamino)pyrrolidin-2-one, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. nih.gov

The synthetic route used to produce this compound will dictate the likely process-related impurities. nih.govmdpi.com A common approach to impurity profiling involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradation products. juniperpublishers.com

LC-MS is a powerful tool for impurity profiling, as it combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry. nih.gov This allows for the detection and tentative identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 3: Potential Process-Related Impurities in the Synthesis of this compound

Impurity TypePotential Compound NameOrigin
Starting Material Pyrrolidin-2-oneIncomplete reaction
Reagent Methylamine (B109427)Excess reagent
By-product 3,3'-Iminobis(pyrrolidin-2-one)Dimerization
Degradation Product 3-Aminopyrrolidin-2-one (B1279418)Demethylation

This table lists hypothetical impurities based on general synthetic knowledge.

Once potential impurities are identified, specific analytical methods can be developed and validated for their quantification. The synthesis of reference standards for these impurities is often necessary for accurate quantification. lgcstandards.com

Development of Detection and Quantification Protocols

The development of sensitive and accurate detection and quantification protocols is essential for ensuring the quality of this compound.

For quantification, UV detection is often sufficient if the compound and its impurities possess a suitable chromophore. However, for trace-level analysis and for compounds lacking a strong UV chromophore, more sensitive and specific detectors are required.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for the quantification of this compound and its impurities. nih.govnih.gov The use of multiple reaction monitoring (MRM) in MS/MS provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. researchgate.net

Method validation is a crucial step to ensure that the developed analytical procedure is suitable for its intended purpose. demarcheiso17025.comresearchgate.netglobalresearchonline.net Key validation parameters, as per ICH guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. unodc.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Validation Parameters for a Quantification Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

This table provides general acceptance criteria for method validation based on regulatory guidelines.

The stability of the analytical solutions is also assessed to ensure that the analyte is stable throughout the analysis time. juniperpublishers.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.